Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor with favorable pharmacokinetic properties, including good oral bioavailability. [] It exhibited strong dose-dependent reduction of IgG and IgM specific antibodies in a keyhole limpet hemocyanin model in rats, demonstrating its efficacy in vivo. []
Relevance: AM-0687 shares a core quinolinecarboxamide structure with 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. Both compounds feature a quinoline ring system substituted at positions 2, 3, and 4 with various functional groups. The presence of the 3-pyridinyl substituent and the 4-quinolinecarboxamide moiety are key structural similarities between the two compounds. []
Compound Description: Similar to AM-0687, AM-1430 is a potent and selective PI3Kδ inhibitor with good oral bioavailability. [] It also showed promising efficacy in vivo, demonstrating a dose-dependent reduction of IgG and IgM antibodies in a keyhole limpet hemocyanin model in rats. []
Relevance: AM-1430 is structurally very similar to AM-0687, sharing the core quinolinecarboxamide scaffold with 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. Both AM-1430 and the target compound feature a 3-pyridinyl substituent and the 4-quinolinecarboxamide moiety, as well as substitutions on the quinoline ring. []
Relevance: This compound and 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide share a key structural feature: the N-(1-methyl-4-piperidinyl)amide group. This suggests potential similarities in their binding to specific targets or their pharmacokinetic profiles. [, ]
Trihexyphenidyl
Compound Description: Trihexyphenidyl is an antiparkinsonian agent known to be a selective M1 muscarinic cholinergic receptor antagonist. [] Studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned hemiparkinsonian monkeys have shown that trihexyphenidyl potentiates contraversive circling induced by the dopamine D1 agonist SKF-82958, while progressively reducing contraversive circling induced by the D2 agonist N-0923. []
Relevance: Although trihexyphenidyl is not structurally similar to 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, it is relevant due to its activity on dopaminergic pathways. This research highlights the interplay between cholinergic and dopaminergic systems, which could be relevant for understanding the potential effects of 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide if it also interacts with these pathways. []
Compound Description: [11C] SSR180575 is a radiolabeled version of SSR180575, a potent and selective TSPO (peripheral benzodiazepine receptor) ligand. [] It was developed as a potential radioligand for imaging neuroinflammation with positron emission tomography (PET). []
Relevance: Although [11C] SSR180575 is not structurally similar to 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, its development highlights the use of radiolabeling for in vivo imaging studies. This could be a relevant strategy for studying the pharmacokinetics and biodistribution of 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide or related compounds. []
Compound Description: IDRA-21 is a negative modulator of the spontaneous agonist-dependent rapid desensitization of α-amino-3-hydroxy-5-methylisoxazolepropionic acid (AMPA)-gated ion channels. [] Unlike the related compound cyclothiazide, which exhibits high neurotoxicity, IDRA-21 is devoid of significant neurotoxic effects at doses that enhance cognitive function in animal models. []
Relevance: While IDRA-21 is not structurally similar to 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, it highlights the importance of assessing potential neurotoxicity in drug development. If 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is intended for CNS-related applications, thorough evaluation of its neurotoxic potential would be crucial. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.